molecular formula C19H25N3O3 B7004977 N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B7004977
M. Wt: 343.4 g/mol
InChI Key: OZDHFHBORGHXQV-UHFFFAOYSA-N
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Description

N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12-8-13(2)10-14(9-12)20-17(23)11-18-21-22-19(25-18)15-6-4-5-7-16(15)24-3/h4-7,12-14H,8-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDHFHBORGHXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)NC(=O)CC2=NN=C(O2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the oxadiazole intermediate.

    Formation of the Acetamide Linkage: The final step involves the reaction of the oxadiazole derivative with an acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid

Uniqueness

N-(3,5-dimethylcyclohexyl)-2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct reactivity and properties, making it valuable for specialized applications that similar compounds may not be suitable for.

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